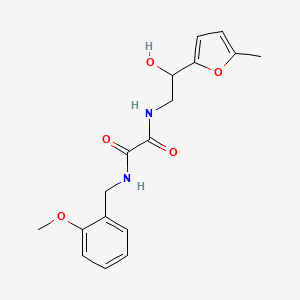
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic molecule with intriguing structural features. This compound is a fusion of an isoquinoline derivative and a pyranone system, showcasing its potential versatility in various fields of research, including chemistry, biology, medicine, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of Isoquinoline Intermediate
Reactants: 3,4-Dihydroxybenzaldehyde and 2-nitropropane.
Conditions: Aldol condensation followed by intramolecular cyclization under basic conditions.
Intermediate: 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: Pyranone Ring Formation
Reactants: Isoquinoline intermediate, formaldehyde, and hydroxylamine hydrochloride.
Conditions: Cyclization in acidic conditions.
Product: Pyranone intermediate.
Step 3: Final Coupling Reaction
Reactants: Pyranone intermediate and 5-hydroxy-4H-pyran-4-one.
Conditions: Catalytic hydrogenation using palladium on carbon catalyst.
Product: 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one.
Industrial Production Methods
Industrial-scale production often involves optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity. Common techniques include flow chemistry, where reactions are carried out in continuous flow reactors, allowing for better control and efficiency.
化学反応の分析
Types of Reactions
Oxidation:
Reagents: Oxidizing agents like potassium permanganate.
Conditions: Aqueous or organic solvents.
Products: Corresponding keto or carboxylic acid derivatives.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced alcohol or amine derivatives.
Substitution:
Reagents: Alkyl halides or sulfonates.
Conditions: Basic or acidic conditions depending on the nature of the substituent.
Products: Alkylated or functionalized derivatives.
科学的研究の応用
Chemistry
Catalyst Development: Used as a ligand in asymmetric catalysis to enhance enantioselectivity in various reactions.
Material Science: Potential use in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes in metabolic pathways, aiding in the study of enzyme function and regulation.
Signal Transduction: Modifies signaling pathways, providing insights into cellular communication mechanisms.
Medicine
Drug Development: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide valuable data for drug formulation.
Industry
Dye and Pigment Manufacture: Utilized as an intermediate in the production of synthetic dyes and pigments.
Agricultural Chemicals: Explored for its potential use in the formulation of new pesticides and herbicides.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. In signal transduction, it can influence receptor-mediated signaling pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)-5-hydroxy-4H-pyran-4-one.
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-3-one.
Uniqueness
Compared to its analogs, 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one showcases unique properties due to the specific positioning and nature of its functional groups. These structural nuances influence its reactivity, interaction with biological targets, and overall pharmacological profile, making it a distinct compound in its class.
Hope this covers all you need to know about this compound! What intrigues you most about this compound?
特性
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-5-11-3-4-18(8-12(11)6-17(16)22-2)9-13-7-14(19)15(20)10-23-13/h5-7,10,20H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCFBBJIMNIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=O)C(=CO3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2796671.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)


![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)
![2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2796683.png)

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide](/img/structure/B2796687.png)
